(4-Chlorobenzylidene)(phenyl)azane oxide
Description
(4-Chlorobenzylidene)(phenyl)azane oxide, also referred to as (Z)-N-(4-chlorobenzylidene)aniline oxide (DPN10 in ), is an azane oxide derivative characterized by a phenyl group and a 4-chlorobenzylidene substituent. The compound belongs to the nitrone family, which features a dipolar structure (N⁺–O⁻) that enables diverse reactivity, particularly in cycloaddition reactions and biological applications.
Synthetic routes often involve condensation reactions between substituted aldehydes and hydroxylamine derivatives. For example, highlights the role of electron-withdrawing groups (e.g., -Cl) in stabilizing intermediates during aromatization and isomerization processes. Quantum chemical computations (DFT) suggest that the compound’s frontier molecular orbitals (HOMO/LUMO) influence its reactivity, with the 4-chloro substituent lowering HOMO energy (-8.25 eV in related urea derivatives), enhancing electrophilic interactions .
Properties
CAS No. |
5909-74-0 |
|---|---|
Molecular Formula |
C13H10ClNO |
Molecular Weight |
231.68 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-N-phenylmethanimine oxide |
InChI |
InChI=1S/C13H10ClNO/c14-12-8-6-11(7-9-12)10-15(16)13-4-2-1-3-5-13/h1-10H/b15-10- |
InChI Key |
JYXDRMQUJFWNKR-GDNBJRDFSA-N |
SMILES |
C1=CC=C(C=C1)[N+](=CC2=CC=C(C=C2)Cl)[O-] |
Isomeric SMILES |
C1=CC=C(C=C1)/[N+](=C/C2=CC=C(C=C2)Cl)/[O-] |
Canonical SMILES |
C1=CC=C(C=C1)[N+](=CC2=CC=C(C=C2)Cl)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Electronic Comparisons
The following table summarizes key analogs from the DPN series () and related compounds:
*Values from analogous urea derivatives (); †Predicted trends based on substituent electronic effects; ‡Hypothesized due to dual electron-withdrawing groups.
Key Observations:
Physicochemical Properties
- Melting Points : Related 4-chlorobenzylidene derivatives (e.g., imidazolones in and ) exhibit high melting points (232–239°C), attributed to strong dipole-dipole interactions and π-stacking. DPN10’s melting point is unreported but expected to align with this trend.
- Synthetic Yields : Compounds with 4-chloro substituents (e.g., : 64% yield) generally show moderate-to-high synthetic efficiency due to stabilized intermediates .
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